

NG-497: A Selective Inhibitor of Human Adipose Triglyceride Lipase (ATGL)

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Application Notes and Protocols for Researchers

NG-497 is a potent and selective small-molecule inhibitor of human Adipose Triglyceride Lipase (ATGL), the rate-limiting enzyme in the hydrolysis of triacylglycerols. These application notes provide detailed protocols for the preparation, storage, and use of **NG-497** in various cellular assays, along with a summary of its key characteristics.

Chemical and Physical Properties

NG-497 is a crystalline solid with the following properties:



Property	Value	Reference	
Formal Name	6-(4-ethoxyphenyl)-4-methoxy- 2-pyridinecarboxylic acid, 1- methylethyl ester		
CAS Number	2598242-66-9	[1]	
Molecular Formula	C18H21NO4	[1]	
Formula Weight	315.4 g/mol	[1]	
Purity	≥98%	[1]	
Formulation	A crystalline solid	[1]	
Appearance	Off-white to light yellow solid	[2]	

Solution Preparation and Storage

Proper preparation and storage of **NG-497** solutions are critical for maintaining its activity and ensuring experimental reproducibility.

Solubility:

Solvent	Solubility	Notes
DMSO	3 mg/mL	-
DMSO	70 mg/mL (221.97 mM)	Requires sonication. Use freshly opened, anhydrous DMSO as it is hygroscopic.[2]

Recommended Storage Conditions:



Form	Storage Temperature	Duration	Notes
Solid	-20°C	≥ 4 years	Store sealed, away from moisture and light.[1][2]
Stock Solution (in DMSO)	-80°C	6 months	Aliquot to avoid repeated freeze-thaw cycles. Store sealed.
Stock Solution (in DMSO)	-20°C	1 month	Aliquot to avoid repeated freeze-thaw cycles. Store sealed.

Protocol for Preparing a 10 mM Stock Solution in DMSO:

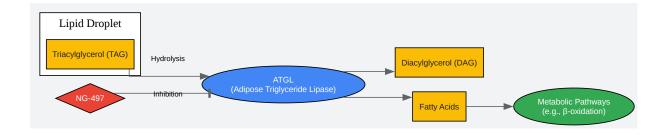
- Weighing: Accurately weigh out the desired amount of solid NG-497 in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.154 mg of NG-497.
- Dissolving: Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM stock, add 1 mL of DMSO for every 3.154 mg of NG-497.
- Solubilization: Vortex the solution until the compound is fully dissolved. If preparing a higher concentration solution (e.g., 70 mg/mL), sonication may be required to achieve complete dissolution.[2]
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[2]

Mechanism of Action and Signaling Pathway

NG-497 is a selective, reversible, and competitive inhibitor of human and non-human primate ATGL.[3] It binds to a hydrophobic cavity near the active site of ATGL, preventing the hydrolysis



of triacylglycerols (TAGs) into diacylglycerols (DAGs) and fatty acids.[3][4] This inhibition of lipolysis leads to an accumulation of lipid droplets within cells.[5][6]



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Caption: NG-497 inhibits ATGL-mediated hydrolysis of TAGs.

Experimental Protocols

1. Inhibition of Lipolysis in Human Adipocytes

This protocol is adapted from studies using human Simpson-Golabi-Behmel syndrome (SGBS) adipocytes.[3][6]

Materials:

- · Differentiated SGBS adipocytes
- NG-497 stock solution (10 mM in DMSO)
- Isoproterenol solution (1 mM in water)
- Assay medium (e.g., DMEM)
- Fatty acid and glycerol release assay kits

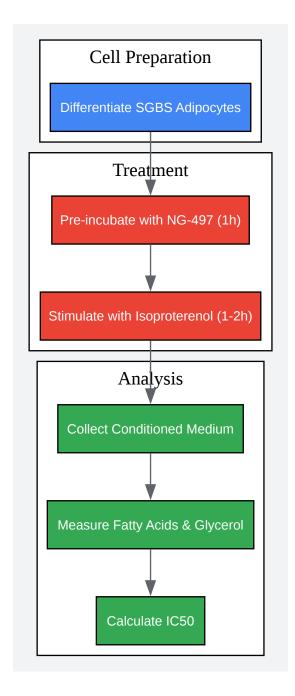
Procedure:



- Cell Seeding: Seed and differentiate SGBS preadipocytes into mature adipocytes in appropriate multi-well plates.
- Pre-incubation with NG-497:
 - Prepare serial dilutions of NG-497 in assay medium to achieve the desired final concentrations (e.g., 0.1 μM to 50 μM). Include a vehicle control (DMSO) at the same final concentration as the highest NG-497 concentration.
 - Remove the culture medium from the adipocytes and wash once with PBS.
 - Add the medium containing the different concentrations of NG-497 or vehicle control to the cells.
 - Pre-incubate the cells for 1 hour at 37°C in a humidified incubator.
- Stimulation of Lipolysis:
 - \circ Prepare a solution of isoproterenol in assay medium to a final concentration of 1 μ M.
 - Add the isoproterenol solution to the wells (except for the basal lipolysis control wells).
 - Incubate for 1-2 hours at 37°C.
- Measurement of Fatty Acid and Glycerol Release:
 - After the incubation period, collect the conditioned medium from each well.
 - Measure the concentration of free fatty acids and glycerol in the medium using commercially available kits, following the manufacturer's instructions.
- Data Analysis:
 - Calculate the percentage of inhibition of fatty acid and glycerol release for each NG-497 concentration relative to the isoproterenol-stimulated control.
 - Plot the percentage of inhibition against the logarithm of the NG-497 concentration and determine the IC₅₀ value using non-linear regression analysis. NG-497 has been reported



to have an IC₅₀ of 1.5 μM for both fatty acid and glycerol release in this assay.[1][7]



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